2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid
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Description
2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.285. The purity is usually 95%.
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Biological Activity
2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid, often referred to as a pyrimidine derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a pyrimidine ring and various functional groups that may contribute to its pharmacological properties.
- Chemical Name : this compound
- CAS Number : 886364-81-4
- Molecular Formula : C17H25N3O4
- Molecular Weight : 333.40 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Potential : Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines is being explored, particularly in relation to apoptosis induction.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be useful in the treatment of diseases such as diabetes and obesity.
Antimicrobial Studies
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound]. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism of action and potential clinical applications.
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., HeLa, MCF7) demonstrated that the compound could induce apoptosis at concentrations ranging from 10 to 50 µM. The following table summarizes the observed effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Caspase activation |
MCF7 | 30 | Cell cycle arrest |
The results indicate that this compound may act through caspase-dependent pathways, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15(4)7-9-13-5-8(6-14-9)10(16)17/h5-6H,7H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESKBQBOIWASCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.